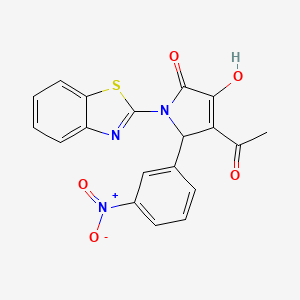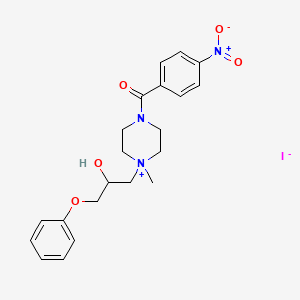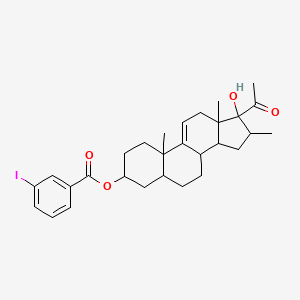
5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a prodrug that is metabolized to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain. This property of MPTP has made it a valuable tool for studying Parkinson's disease and related neurodegenerative disorders.
Mecanismo De Acción
MPTP is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B), which is highly expressed in dopaminergic neurons. MPP+ is then transported into the neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the motor symptoms associated with Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTP as a tool for studying Parkinson's disease is that it closely mimics the human disease, both in terms of the selective loss of dopaminergic neurons and the resulting motor symptoms. This makes it an ideal model for testing potential therapies and studying the underlying mechanisms of neurodegeneration. However, there are also limitations to using MPTP, including the fact that it is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, MPTP-induced parkinsonism in animal models may not fully reflect the complex pathophysiology of the human disease.
Direcciones Futuras
There are several areas of future research that could be explored using MPTP as a tool. One area is the development of new therapies for Parkinson's disease, including gene therapy and stem cell transplantation. Another area is the investigation of the role of environmental toxins in the development of the disease, as this may lead to new strategies for prevention and treatment. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity, which may provide insights into the underlying pathophysiology of Parkinson's disease.
Métodos De Síntesis
The synthesis of MPTP involves several steps, starting with the reaction of 4-bromomethylpyridine with 5-methylthiophene-2-carboxylic acid to form the intermediate 4-(5-methylthiophen-2-yl)methylpyridine-2-carboxylic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. Finally, the amide is reduced using lithium aluminum hydride to yield MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used as a tool for studying Parkinson's disease and related neurodegenerative disorders. MPTP-induced parkinsonism in animal models closely resembles the human disease, making it an ideal model for studying the mechanisms of neurodegeneration and testing potential therapies. MPTP has also been used to study the role of environmental toxins in the development of Parkinson's disease, as exposure to certain pesticides and herbicides has been linked to an increased risk of the disease.
Propiedades
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-6-11(8-16-9)12(15)14-7-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBBCWBASYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5173089.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5173124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5173144.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylpropanamide](/img/structure/B5173173.png)
![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)
![2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B5173186.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)